

# Spectroscopic Profile of Methyl Isochroman-1-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl Isochroman-1-carboxylate

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**Abstract:** This technical guide provides a comprehensive overview of the predicted spectroscopic data for **Methyl Isochroman-1-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. This guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear tabular formats for ease of reference. Furthermore, detailed experimental protocols for a plausible synthetic route and subsequent spectroscopic analyses are provided. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows, adhering to specified formatting guidelines for clarity and accessibility.

## Introduction

**Methyl Isochroman-1-carboxylate** is a derivative of the isochroman heterocyclic system, a core structure found in a variety of natural products and biologically active molecules. The introduction of a methyl carboxylate group at the 1-position significantly influences the molecule's electronic and steric properties, making its structural elucidation and characterization crucial for research and development. This guide aims to serve as a valuable resource for professionals engaged in the synthesis, characterization, and application of isochroman derivatives by providing a detailed, albeit predicted, spectroscopic profile of **Methyl Isochroman-1-carboxylate**.

## Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for **Methyl Isochroman-1-carboxylate**. These predictions are derived from the analysis of structurally related compounds and established principles of NMR, IR, and MS.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Methyl Isochroman-1-carboxylate** are summarized below.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **Methyl Isochroman-1-carboxylate**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.20-7.40	m	4H	Aromatic protons (H-5, H-6, H-7, H-8)
~5.10	t	1H	H-1
~4.30	m	1H	H-3 (equatorial)
~3.90	m	1H	H-3 (axial)
~3.75	s	3H	-OCH <sub>3</sub>
~3.00	m	2H	H-4

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **Methyl Isochroman-1-carboxylate**

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment
~171.0	Quaternary	C=O (Ester)
~135.0	Quaternary	C-4a
~133.0	Quaternary	C-8a
~129.0	Tertiary	Aromatic C-H
~127.0	Tertiary	Aromatic C-H
~126.0	Tertiary	Aromatic C-H
~125.0	Tertiary	Aromatic C-H
~75.0	Tertiary	C-1
~65.0	Secondary	C-3
~52.0	Primary	-OCH <sub>3</sub>
~28.0	Secondary	C-4

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for **Methyl Isochroman-1-carboxylate** are listed below.

Table 3: Predicted IR Spectroscopic Data for **Methyl Isochroman-1-carboxylate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3070-3020	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch
~1745	Strong	C=O stretch (Ester)[1]
~1600, ~1480	Medium-Weak	Aromatic C=C stretch
~1250	Strong	C-O stretch (Ester)
~1100	Strong	C-O-C stretch (Isochroman ether)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for **Methyl Isochroman-1-carboxylate** is presented below.

Table 4: Predicted Mass Spectrometry (MS) Data for **Methyl Isochroman-1-carboxylate**

m/z	Relative Intensity (%)	Assignment
192	Moderate	[M] <sup>+</sup> (Molecular Ion)
133	High	[M - COOCH <sub>3</sub> ] <sup>+</sup>
105	Moderate	[C <sub>8</sub> H <sub>9</sub> ] <sup>+</sup>
104	High	[C <sub>8</sub> H <sub>8</sub> ] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

This section outlines a plausible synthetic route for **Methyl Isochroman-1-carboxylate** and general protocols for acquiring the spectroscopic data.

## Synthesis of Methyl Isochroman-1-carboxylate

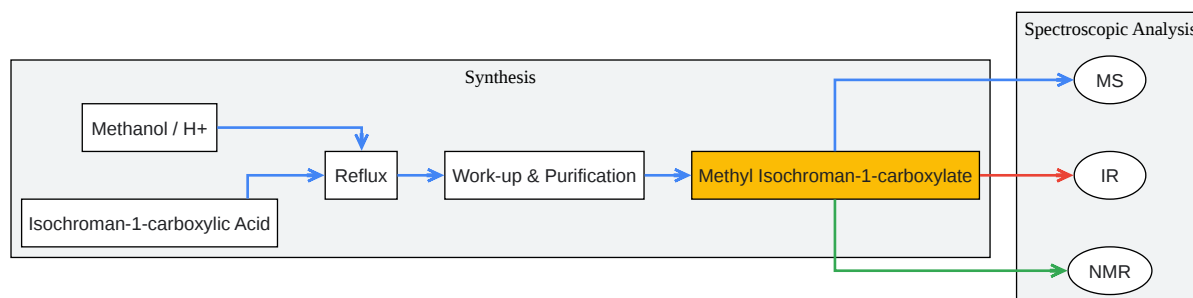
A viable synthetic approach to **Methyl Isochroman-1-carboxylate** is the Fischer esterification of Isochroman-1-carboxylic acid.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

#### Step 1: Synthesis of Isochroman-1-carboxylic acid

The synthesis of the precursor, Isochroman-1-carboxylic acid, can be achieved through various methods reported for the synthesis of isochroman derivatives, often involving the cyclization of appropriate precursors.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

#### Step 2: Fischer Esterification

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Isochroman-1-carboxylic acid (1.0 eq) in an excess of methanol (e.g., 20-50 eq), which acts as both reactant and solvent.
- **Catalyst Addition:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or p-toluenesulfonic acid (TsOH) (e.g., 0.05-0.1 eq).
- **Reaction:** Heat the mixture to reflux and maintain the temperature for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ).
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.



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### Synthesis and Spectroscopic Analysis Workflow

## Spectroscopic Analysis Protocols

### 3.2.1. NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified **Methyl Isochroman-1-carboxylate** in about 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Data Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz). For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is typically obtained.

### 3.2.2. IR Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- **Data Acquisition:** Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

### 3.2.3. Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Use a suitable ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
- **Data Acquisition:** Acquire the mass spectrum, recording the mass-to-charge ratio ( $m/z$ ) of the molecular ion and fragment ions.

## Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of **Methyl Isochroman-1-carboxylate**, a compound of significant interest in the field of medicinal and synthetic chemistry. The presented NMR, IR, and MS data, although not directly measured, are based on sound spectroscopic principles and data from closely related analogs, offering a reliable reference for researchers. The included experimental protocols for a plausible synthesis and spectroscopic characterization provide a practical framework for the preparation and analysis of this and similar isochroman derivatives. It is our hope that this guide will facilitate further research and development in this important area of organic chemistry.

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